(6R)-(+)-Goniothalamin; (R)-(+)-Goniothalamin; (R)-Goniothalamin
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Overview
Description
(6R)-(+)-Goniothalamin, ®-(+)-Goniothalamin, and ®-Goniothalamin are stereoisomers of a naturally occurring styryl-lactone compound found in various species of the Annonaceae family. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-(+)-Goniothalamin typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric Diels-Alder reaction, which forms the lactone ring structure. The reaction conditions often include the use of Lewis acids such as titanium tetrachloride or boron trifluoride to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of (6R)-(+)-Goniothalamin can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. This method is advantageous due to its scalability and environmental sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(6R)-(+)-Goniothalamin undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Employing hydrogenation catalysts such as palladium on carbon to produce reduced lactone derivatives.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Reduced lactone derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of (6R)-(+)-Goniothalamin involves its interaction with cellular proteins and enzymes, leading to the modulation of various signaling pathways. It has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Goniothalamin: A non-chiral form with similar biological activities.
Annonacin: Another styryl-lactone with potent anticancer properties.
Bullatacin: A related compound with strong cytotoxic effects.
Uniqueness
(6R)-(+)-Goniothalamin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its chiral nature allows for more selective binding to enzymes and receptors, potentially leading to more effective therapeutic applications.
Properties
IUPAC Name |
2-(2-phenylethenyl)-2,3-dihydropyran-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHFVLWYYVMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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